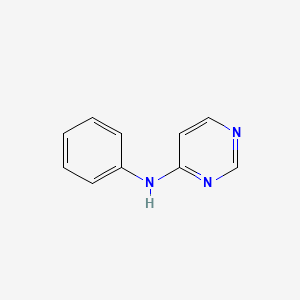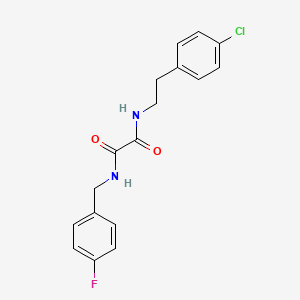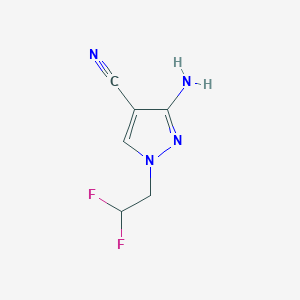![molecular formula C15H13NO2 B2584568 4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid CAS No. 2580242-30-2](/img/structure/B2584568.png)
4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid” is a chemical compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been studied by X-ray structural analysis . The structure of the compound can also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include a density of 1.2±0.1 g/cm3, boiling point of 247.4±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.5±3.0 kJ/mol, flash point of 109.8±26.1 °C, index of refraction of 1.592, molar refractivity of 36.6±0.3 cm3, and molar volume of 108.2±3.0 cm3 .Scientific Research Applications
- Mechanism : The CAPD derivatives exhibit mixed-type inhibition, adsorbing on the CS surface via physisorption and chemisorption .
- Research : Further studies are needed to explore their specific mechanisms of action and efficacy against different bacterial strains .
- Synthetic Route : A practical and efficient synthetic route has been developed for 6,7-dihydro-5H-cyclopenta[b]pyridine, a key step in cefpirome synthesis .
- Outcome : The resulting compound exhibited interesting structural features and may have further applications .
Corrosion Inhibition for Carbon Steel (CS)
Antibacterial Activity
Key Intermediate in Cefpirome Synthesis
Multicomponent Synthesis
Computational Chemistry Studies
properties
IUPAC Name |
4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(18)11-6-4-10(5-7-11)13-8-12-2-1-3-14(12)16-9-13/h4-9H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZWSXGHUKEKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)
![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)
![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)
![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)
![1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2584505.png)

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)